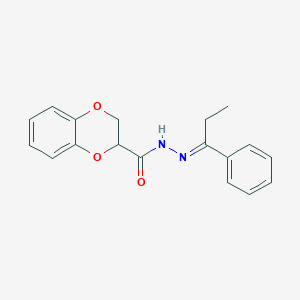![molecular formula C11H11N3O B5715913 N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)
N-[4-(1H-imidazol-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-imidazol-4-yl)phenyl]acetamide, also known as NIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research.
Mécanisme D'action
N-[4-(1H-imidazol-4-yl)phenyl]acetamide's mechanism of action is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. For example, N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to bind to the adenosine A2A receptor, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for research on N-[4-(1H-imidazol-4-yl)phenyl]acetamide. For example, further studies could be conducted to investigate the potential applications of N-[4-(1H-imidazol-4-yl)phenyl]acetamide in the treatment of inflammatory diseases and as a new antibiotic. Additionally, further research could be conducted to elucidate the mechanism of action of N-[4-(1H-imidazol-4-yl)phenyl]acetamide and to identify potential targets for drug development.
Conclusion
N-[4-(1H-imidazol-4-yl)phenyl]acetamide is a promising chemical compound that has potential applications in the field of biomedical research. Its anti-inflammatory and antimicrobial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-[4-(1H-imidazol-4-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(1H-imidazol-4-yl)aniline with acetic anhydride, and the reaction of 4-(1H-imidazol-4-yl)benzoic acid with thionyl chloride followed by reaction with ethylamine. The purity and yield of N-[4-(1H-imidazol-4-yl)phenyl]acetamide can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been demonstrated to have a range of potential applications in scientific research. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[4-(1H-imidazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXPPFFBYJYUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-imidazol-5-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)




![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)



![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)